8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one is a heterocyclic compound that features a unique spiro structure.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer activity against various cell lines, including hepg-2 (human liver hepatocellular carcinoma), pc-3 (human prostate adenocarcinoma), and hct116 (human colorectal carcinoma) cell lines .
Mode of Action
It is known that many chemotherapeutic agents work by inducing apoptosis of cancer cells .
Biochemical Pathways
It is known that chemotherapeutic agents often target pathways crucial for cell growth and division .
Result of Action
Similar compounds have shown moderate to high inhibition activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The interaction between this compound and these enzymes results in the inhibition of their activity, thereby reducing inflammation. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines . The induction of apoptosis is mediated through the activation of caspases and the upregulation of pro-apoptotic proteins. Furthermore, this compound has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound has been shown to bind to the active sites of enzymes, such as COX and LOX, resulting in their inhibition . Additionally, this compound can interact with DNA, leading to changes in gene expression. The binding of this compound to DNA can result in the activation of tumor suppressor genes and the inhibition of oncogenes, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in inducing apoptosis and inhibiting enzyme activity, even after prolonged exposure . These findings suggest that this compound is a stable and reliable compound for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes biotransformation in the liver, resulting in the formation of metabolites that can be excreted from the body. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound to these subcellular compartments is essential for its therapeutic effects.
Preparation Methods
The synthesis of 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions often require refluxing the mixture to facilitate the formation of the spiro compound.
Chemical Reactions Analysis
8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one has shown promise in several scientific research applications:
Medicinal Chemistry: The compound has been studied for its anticancer activity.
Biological Studies: The compound’s unique structure makes it a valuable scaffold for the development of new bioactive molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Comparison with Similar Compounds
8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other similar spiro compounds, such as:
1-Thia-4-azaspiro[4.5]decan-3-one: This compound shares a similar spiro structure but lacks the oxa (oxygen) moiety, which may affect its chemical reactivity and biological activity.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound includes an additional nitrogen atom in the spiro ring, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms within the spiro structure, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-oxa-1-thia-4-azaspiro[4.5]decan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c9-6-5-11-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGABQIOYWTEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279156 | |
Record name | 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-94-4 | |
Record name | 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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